molecular formula C18H27N3O4 B565478 [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 CAS No. 1286887-71-5

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3

Cat. No.: B565478
CAS No.: 1286887-71-5
M. Wt: 352.449
InChI Key: SJYOJVBTSZGDQH-BMSJAHLVSA-N
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Description

[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 is a synthetic compound used primarily in pharmaceutical research. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often utilized as a reference standard in various analytical applications due to its stable isotope labeling with deuterium (d3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale esterification and hydroxyethylation reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and their corresponding oxides and reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling makes it ideal for quantitative analysis.

Biology

In biological research, it is used to study enzyme interactions and metabolic pathways involving benzimidazole derivatives. Its labeled form allows for precise tracking in biological systems.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical agents. Its structural features are explored for potential therapeutic applications, including anticancer and antiviral drugs.

Industry

In the industrial sector, it is used in the development and quality control of pharmaceuticals. Its stable isotope labeling aids in the accurate quantification of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 involves its interaction with specific molecular targets. It primarily acts on enzymes and receptors associated with the benzimidazole scaffold. The hydroxyethyl groups enhance its binding affinity and specificity, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 lies in its stable isotope labeling, which provides enhanced analytical capabilities. This labeling allows for precise quantification and tracking in complex biological and chemical systems, making it a valuable tool in research and industry.

Properties

CAS No.

1286887-71-5

Molecular Formula

C18H27N3O4

Molecular Weight

352.449

IUPAC Name

ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate

InChI

InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3/i2D3

InChI Key

SJYOJVBTSZGDQH-BMSJAHLVSA-N

SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO

Synonyms

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Ethyl Ester-d3; 

Origin of Product

United States

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